4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole
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Description
4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its chlorinated phenyl groups and methyl-substituted phenyl groups, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate chlorophenyl and methylphenyl groups.
Chlorination: The chlorination of the phenyl groups can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same basic synthetic
Properties
Molecular Formula |
C23H18Cl2N2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C23H18Cl2N2/c1-15-6-3-8-17(12-15)22-21(25)23(18-9-4-7-16(2)13-18)27(26-22)20-11-5-10-19(24)14-20/h3-14H,1-2H3 |
InChI Key |
CFDQPOXSMXJRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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